molecular formula C14H18BrClN2O3 B3530630 2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

Cat. No.: B3530630
M. Wt: 377.66 g/mol
InChI Key: GHWOEUMKLUACMH-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a synthetic organic compound that features a bromine and chlorine-substituted phenoxy group, a morpholine ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClN2O3/c15-12-9-11(16)1-2-13(12)21-10-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWOEUMKLUACMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Morpholine Group: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under suitable conditions to introduce the morpholine group.

    Formation of the Acetamide Moiety: Finally, the compound is treated with acetic anhydride or a similar reagent to form the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenoxy group.

    Reduction: Reduction reactions could target the bromine or chlorine substituents, potentially leading to dehalogenation.

    Substitution: The bromine and chlorine atoms on the phenoxy group are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetamide: Lacks the morpholine group.

    N-(2-morpholin-4-ylethyl)acetamide: Lacks the phenoxy group with halogen substituents.

    2-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: Lacks the bromine substituent.

Uniqueness

The presence of both bromine and chlorine substituents on the phenoxy group, along with the morpholine ring and acetamide moiety, makes 2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide unique. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Reactant of Route 2
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2-(2-bromo-4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

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